

# Application Notes and Protocols for T-cell Proliferation Assay Using Linrodostat Mesylate

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## Compound of Interest

Compound Name: *Linrodostat mesylate*

Cat. No.: *B608582*

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## Introduction

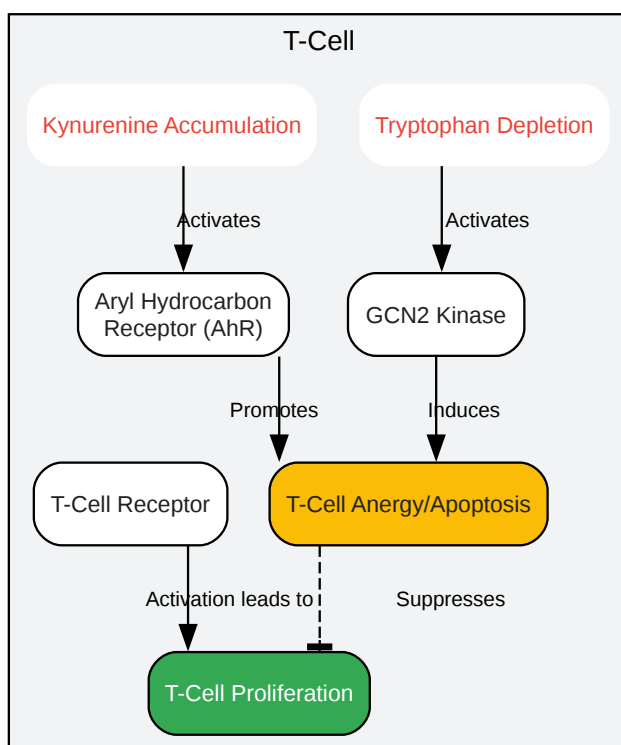
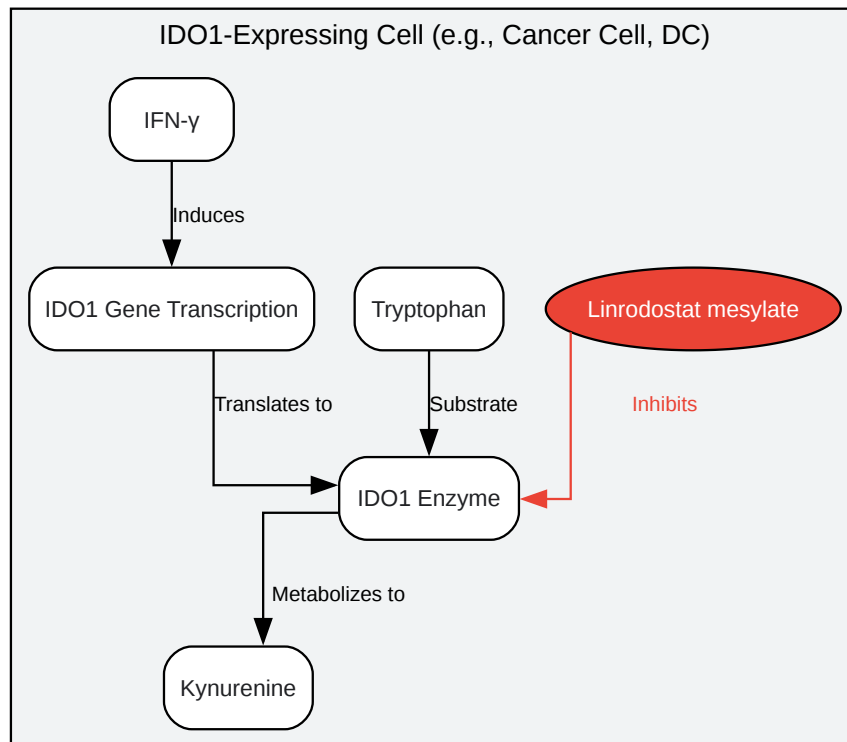
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2][3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and accumulation of kynurenine.[1][2][3] This metabolic reprogramming suppresses effector T-cell proliferation and function, thereby promoting immune tolerance and allowing tumor escape.[1][3][4]

**Linrodostat mesylate** (BMS-986205) is a potent and selective oral inhibitor of the IDO1 enzyme.[5][6][7] By binding to the heme cofactor site of apo-IDO1, Linrodostat blocks its enzymatic activity, restores local tryptophan levels, and reverses IDO1-mediated immunosuppression.[5] This mechanism of action makes Linrodostat a promising candidate for cancer immunotherapy, particularly in combination with other immune checkpoint inhibitors.

These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to evaluate the efficacy of **Linrodostat mesylate** in restoring T-cell proliferation in the presence of IDO1-expressing cells.

## Signaling Pathway of IDO1-Mediated T-cell Suppression and Linrodostat Action

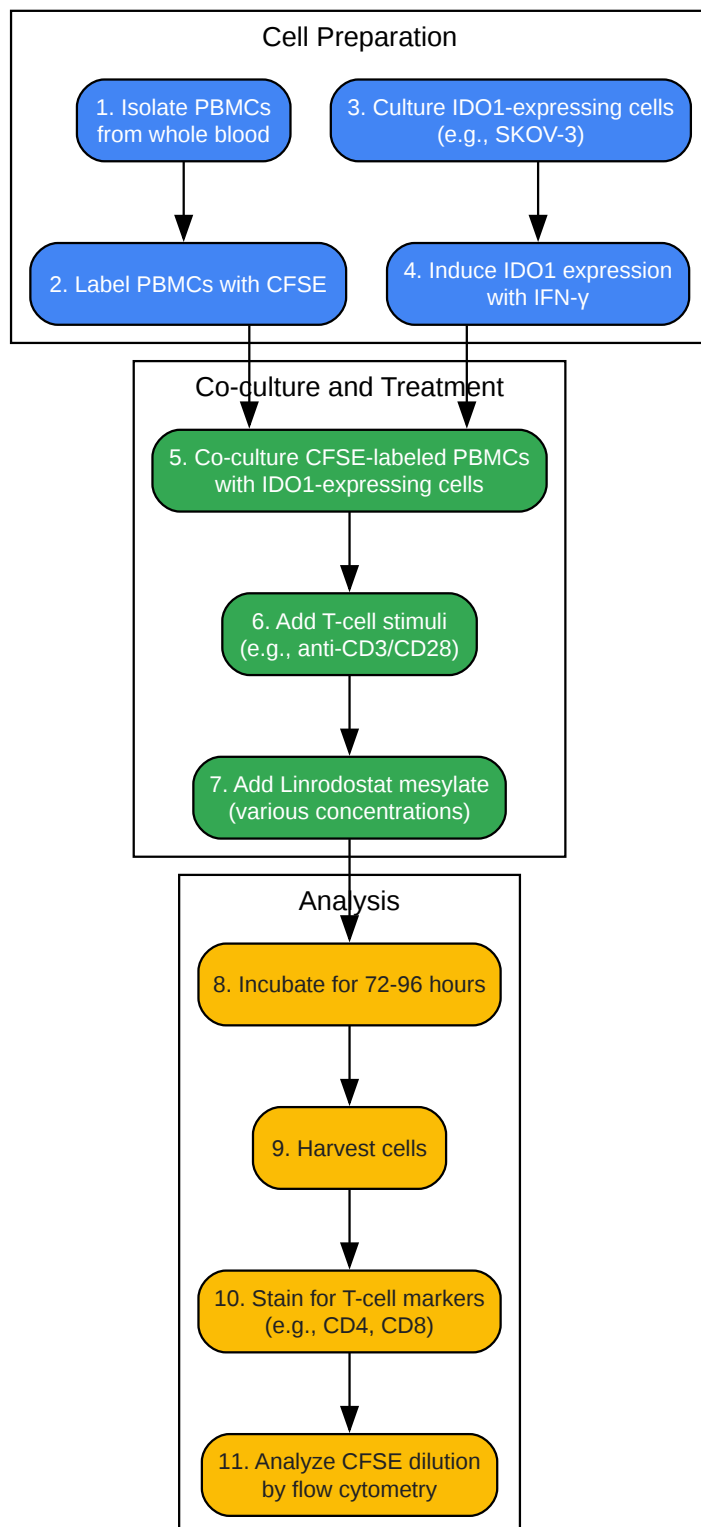
## IDO1 Signaling Pathway and Linrodostat Inhibition

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Caption: IDO1 pathway in immune suppression and its inhibition by Linrodostat.

# Experimental Workflow for T-cell Proliferation Assay

Workflow: T-cell Proliferation Assay with Linrodostat



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Caption: Experimental workflow for the T-cell proliferation assay.

## Experimental Protocol

This protocol describes a co-culture assay to measure the ability of **Linrodostat mesylate** to rescue T-cell proliferation from suppression by IDO1-expressing cancer cells. The readout for proliferation is the dilution of Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.

### Materials and Reagents:

- Cells:
  - IDO1-inducible human cancer cell line (e.g., SKOV-3 ovarian cancer cells or HeLa cervical cancer cells).
  - Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
- Reagents:
  - **Linrodostat mesylate** (BMS-986205)
  - Recombinant Human Interferon-gamma (IFN- $\gamma$ )
  - Carboxyfluorescein succinimidyl ester (CFSE)
  - Anti-human CD3 antibody (plate-bound or soluble)
  - Anti-human CD28 antibody (soluble)
  - Ficoll-Paque PLUS
  - RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
  - Phosphate Buffered Saline (PBS)
  - Dimethyl sulfoxide (DMSO)

- Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, and a viability dye).

Procedure:

- Preparation of IDO1-Expressing Cells:

1. Culture SKOV-3 or HeLa cells in complete RPMI-1640 medium.
2. 24 hours prior to the co-culture, seed the cells in a 96-well flat-bottom plate at a density of  $2 \times 10^4$  cells per well.
3. To induce IDO1 expression, treat the cells with 50 ng/mL of IFN- $\gamma$  and incubate for 24 hours. Include an untreated control group (no IFN- $\gamma$ ).

- Preparation and CFSE Labeling of PBMCs:

1. Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
2. Wash the isolated PBMCs twice with PBS.
3. Resuspend the PBMCs at a concentration of  $1 \times 10^7$  cells/mL in pre-warmed PBS.
4. Add CFSE to a final concentration of 1  $\mu$ M and incubate for 10 minutes at 37°C, protected from light.
5. Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.
6. Wash the CFSE-labeled PBMCs three times with complete RPMI-1640 medium to remove excess CFSE.
7. Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of  $2 \times 10^6$  cells/mL.

- Co-culture and Treatment:

1. Carefully remove the medium from the IFN- $\gamma$ -treated and untreated IDO1-expressing cells.

2. Add 100  $\mu$ L of the CFSE-labeled PBMC suspension to each well ( $2 \times 10^5$  cells/well).
3. Add T-cell stimulation reagents: anti-CD3 antibody (e.g., 1  $\mu$ g/mL) and anti-CD28 antibody (e.g., 1  $\mu$ g/mL).
4. Prepare serial dilutions of **Linrodostat mesylate** in complete RPMI-1640 medium. The final concentrations should range from low nanomolar to micromolar (e.g., 1 nM to 10  $\mu$ M). Use DMSO as a vehicle control.
5. Add the Linrodostat dilutions or vehicle control to the appropriate wells.
6. Include the following controls:
  - Unstimulated PBMCs (no anti-CD3/CD28)
  - Stimulated PBMCs without IDO1-expressing cells
  - Stimulated PBMCs with untreated IDO1-expressing cells
  - Stimulated PBMCs with IFN- $\gamma$ -treated IDO1-expressing cells (positive control for suppression)
- Incubation and Analysis:
  1. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  2. Harvest the non-adherent PBMCs from each well.
  3. Wash the cells with PBS.
  4. Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD4 and CD8) and a viability dye.
  5. Acquire the samples on a flow cytometer.
  6. Analyze the data by gating on the live, single-cell population, and then on the CD4<sup>+</sup> and CD8<sup>+</sup> T-cell subsets.

7. Quantify T-cell proliferation by measuring the dilution of CFSE fluorescence. The percentage of proliferated cells can be determined by identifying the cells that have undergone at least one division (i.e., have a lower CFSE intensity than the undivided parent population).

## Data Presentation

The following table summarizes hypothetical but representative data from a T-cell proliferation assay evaluating the effect of **Linrodostat mesylate**.

Treatment Group	Linrodostat (nM)	% CD4+ T-Cell Proliferation	% CD8+ T-Cell Proliferation
Stimulated PBMCs alone	0	85.2 ± 4.1	78.5 ± 3.7
Stimulated PBMCs + SKOV-3 (IDO1-)	0	82.1 ± 3.9	75.3 ± 4.2
Stimulated PBMCs + SKOV-3 (IDO1+)	0 (Vehicle)	25.6 ± 2.8	21.4 ± 2.5
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat	1	35.8 ± 3.1	30.2 ± 2.9
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat	10	58.4 ± 4.5	52.7 ± 3.8
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat	100	79.8 ± 5.2	71.9 ± 4.9
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat	1000	83.5 ± 4.8	76.1 ± 5.1

Data Interpretation:

The data indicates that the presence of IDO1-expressing SKOV-3 cells significantly suppresses both CD4+ and CD8+ T-cell proliferation. **Linrodostat mesylate** effectively reverses this suppression in a dose-dependent manner, with near-complete restoration of T-cell proliferation at concentrations of 100 nM and above. This demonstrates the potent activity of Linrodostat in blocking IDO1-mediated immune suppression in this in vitro model.

## Conclusion

This application note provides a comprehensive protocol for assessing the in vitro efficacy of **Linrodostat mesylate** in a T-cell proliferation assay. By utilizing a co-culture system with IDO1-expressing cells, researchers can effectively model the immunosuppressive tumor microenvironment and quantify the ability of IDO1 inhibitors to restore T-cell function. This assay is a valuable tool for the preclinical evaluation and characterization of novel IDO1 inhibitors in the context of cancer immunotherapy.

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